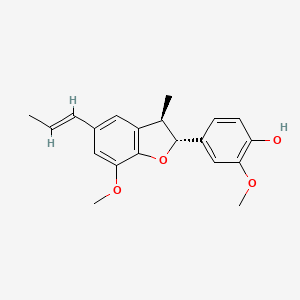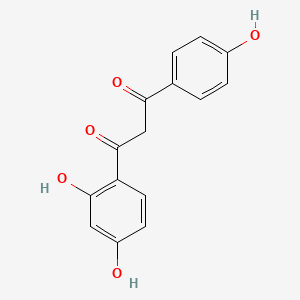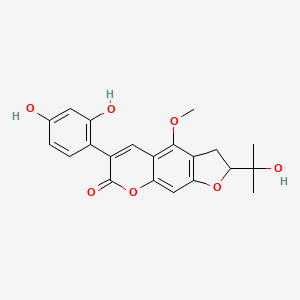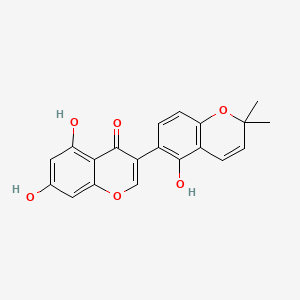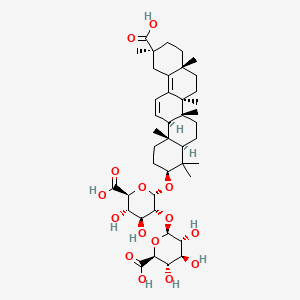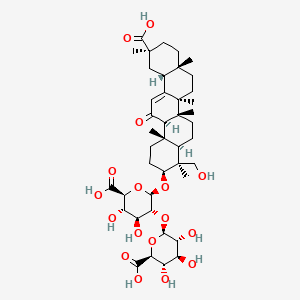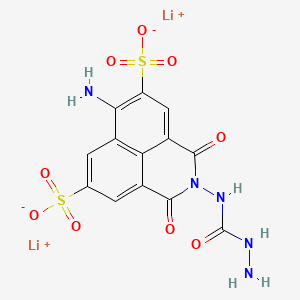
Lucifer Yellow CH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lucifer Yellow CH: es un colorante fluorescente soluble en agua comúnmente utilizado en la investigación en neurociencia. Sus picos de excitación/emisión se encuentran en 428/536 nm. El compuesto contiene un grupo carbohidrazida (CH), lo que le permite unirse covalentemente a las biomoléculas circundantes durante la fijación con aldehído. Los investigadores lo favorecen para estudiar la morfología neuronal debido a sus propiedades únicas.
Aplicaciones Científicas De Investigación
Trazado neuronal::
- Lucifer Yellow CH se utiliza ampliamente para rastrear procesos neuronales.
- Ayuda a visualizar los árboles dendríticos, los axones y las conexiones sinápticas.
- Los investigadores lo inyectan en las neuronas o lo aplican a cortes de tejido para estudios de imágenes.
- Más allá de la neurociencia, this compound encuentra aplicaciones en biología celular, medicina e industria.
- Ayuda a estudiar la viabilidad celular, la proliferación y la función.
Mecanismo De Acción
- El mecanismo de Lucifer Yellow CH implica la unión covalente a biomoléculas durante la fijación con aldehído.
- Etiqueta selectivamente células y estructuras, ayudando a la visualización y caracterización.
Análisis Bioquímico
Biochemical Properties
Lucifer Yellow CH contains a carbohydrazide (CH) group that allows it to be covalently linked to surrounding biomolecules during aldehyde fixation . This property makes it a valuable tool for studying the interactions between this compound and various enzymes, proteins, and other biomolecules within the cell.
Cellular Effects
This compound has been shown to be particularly useful in studying neuronal morphology . The dye’s fluorescence under UV light makes it ideal for visualizing living and fixed cells .
Molecular Mechanism
The unique mechanism of action of this compound involves its ability to travel through gap junctions, the specialized intercellular connections that allow direct chemical and electrical communication between cells . This property allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
This compound fades relatively slowly in blue light, and researchers have been able to photograph the same neuron for several hours . This indicates that this compound has a high degree of stability, making it suitable for long-term studies of cellular function in both in vitro and in vivo settings .
Transport and Distribution
This compound is taken up into cells by a directly energized process . Its transport and distribution within cells and tissues are influenced by this process, as well as by its interactions with various biomolecules .
Subcellular Localization
This compound is primarily localized in the cytoplasm and endosomal vacuoles of cells . Its subcellular localization and the effects on its activity or function are largely determined by its interactions with various cellular structures and biomolecules .
Métodos De Preparación
Rutas sintéticas::
- Lucifer Yellow CH se puede sintetizar a través de varias rutas, incluidas las reacciones de condensación.
- Un método común implica la reacción de 4-hidroxibenzaldehído con hidrato de hidracina para formar el intermedio 4-hidroxibenzaldehído hidrazona .
- La hidrazona luego se hace reaccionar con bromuro de 4,5-dimetiltiazol-2-il-2,5-difeniltetrazolio (MTT) para producir this compound.
- Los métodos de producción industrial generalmente implican síntesis a gran escala utilizando condiciones optimizadas.
- Estos métodos garantizan un alto rendimiento y pureza, satisfaciendo las demandas de aplicaciones de investigación y comerciales.
Análisis De Reacciones Químicas
Reacciones::
- Lucifer Yellow CH experimenta varias reacciones, incluida la oxidación, la reducción y la sustitución.
- Los reactivos comunes incluyen agentes oxidantes como hipoclorito de sodio y agentes reductores como borohidruro de sodio .
- Los principales productos formados dependen de las condiciones de reacción específicas.
Comparación Con Compuestos Similares
- Lucifer Yellow CH destaca por su solubilidad en agua y su grupo CH.
- Compuestos similares incluyen Lucifer Yellow sal potásica y Lucifer Yellow sal dilitio .
Propiedades
Número CAS |
67769-47-5 |
|---|---|
Fórmula molecular |
C13H11N5O9S2 |
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
6-amino-2-(hydrazinecarbonylamino)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid |
InChI |
InChI=1S/C13H11N5O9S2/c14-10-5-1-4(28(22,23)24)2-6-9(5)7(3-8(10)29(25,26)27)12(20)18(11(6)19)17-13(21)16-15/h1-3H,14-15H2,(H2,16,17,21)(H,22,23,24)(H,25,26,27) |
Clave InChI |
OVPVVOAYSGVQSZ-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)[O-])N)S(=O)(=O)[O-] |
SMILES canónico |
C1=C(C=C2C3=C1C(=C(C=C3C(=O)N(C2=O)NC(=O)NN)S(=O)(=O)O)N)S(=O)(=O)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
67769-47-5 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
dilithium 6-amino-2-((hydrazinocarbonyl)amino)-2, 3-dihydro-1,3-dioxo-1H-benz(de)isoquinoline-5,8- disulfonate lucifer yellow lucifer yellow CH |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


